
Potassium (3-(1H-pyrazol-1-yl)phenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly reactive and useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide typically involves the reaction of a pyrazole derivative with a boron trifluoride source in the presence of a potassium salt. The reaction is usually carried out under inert conditions to prevent any unwanted side reactions. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazole derivative, boron trifluoride etherate, potassium carbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: The pyrazole derivative is dissolved in an appropriate solvent (e.g., tetrahydrofuran), followed by the addition of boron trifluoride etherate. Potassium carbonate is then added to the reaction mixture, and the reaction is stirred for several hours until completion.
Industrial Production Methods
Industrial production of potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed.
Major Products Formed
Oxidation: Boronic acids, borate esters.
Reduction: Various reduced boron-containing compounds.
Substitution: A wide range of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoroborate group is highly reactive and can participate in various chemical transformations, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide
- Potassium trifluoro[1H-pyrazol-1-ylmethyl]boranuide
- Potassium trifluoro[3-phenyl-1H-pyrazol-5-yl]borate
Uniqueness
Potassium trifluoro[3-(1H-pyrazol-1-yl)phenyl]boranuide is unique due to its specific structural features and reactivity. The presence of the trifluoroborate group enhances its stability and reactivity, making it suitable for a wide range of applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C9H7BF3KN2 |
|---|---|
Poids moléculaire |
250.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-pyrazol-1-ylphenyl)boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15;/h1-7H;/q-1;+1 |
Clé InChI |
WITNTYCKCYKEEL-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC=C1)N2C=CC=N2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
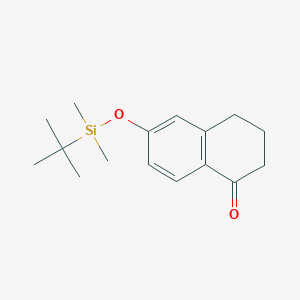
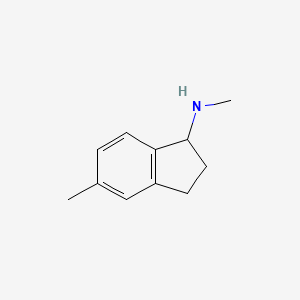
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)

![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
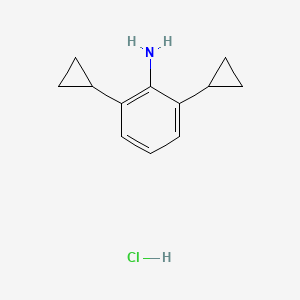
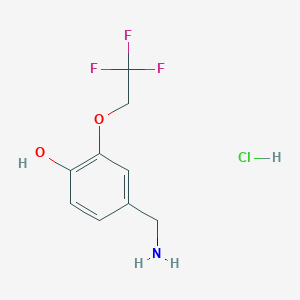

![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
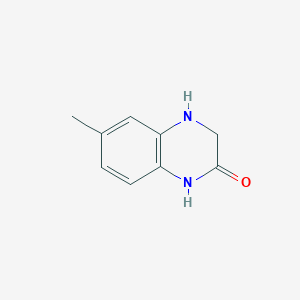
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
